molecular formula C14H13F3N2O4S B166964 Pyrasulfotole CAS No. 365400-11-9

Pyrasulfotole

Cat. No.: B166964
CAS No.: 365400-11-9
M. Wt: 362.33 g/mol
InChI Key: CZRVDACSCJKRFL-UHFFFAOYSA-N
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Description

Pyrasulfotole is a herbicide belonging to the pyrazole chemical class. It is primarily used for post-emergence control of broadleaf weeds in cereal crops such as wheat, barley, oats, and triticale. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for carotenoid biosynthesis, leading to the bleaching and eventual death of the target weeds .

Biochemical Analysis

Biochemical Properties

Pyrasulfotole acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of prenylquinones in plants . This inhibition blocks the pathway of prenylquinone biosynthesis, leading to decreased levels of prenylquinones in plant tissue .

Cellular Effects

The inhibition of HPPD by this compound leads to reduced photosynthetic yield in plants . This is due to the decrease in carotenoids, particularly in young, still expanding leaves, which leads to the appearance of typical foliar “bleaching” symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by specifically inhibiting the HPPD enzyme . This inhibition blocks the pathway of prenylquinone biosynthesis, leading to a decrease in carotenoids .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability and degradation over time . The major pathway of dissipation was adsorption to the sediment and soil by forming non-extractable residues .

Metabolic Pathways

This compound is involved in the metabolic pathway of prenylquinone biosynthesis in plants . It inhibits the HPPD enzyme, which plays a crucial role in this pathway .

Transport and Distribution

This compound is considered as potentially persistent and very persistent, indicating its ability to remain in the environment for a long period

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mode of action, it is likely to be localized in the chloroplasts where the HPPD enzyme and the pathway of prenylquinone biosynthesis are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrasulfotole involves the formation of a pyrazole ring and its subsequent functionalization. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pyrasulfotole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Pyrasulfotole has several scientific research applications, including:

    Agricultural Research: It is extensively studied for its efficacy in controlling broadleaf weeds in cereal crops.

    Environmental Science: Research on the degradation of this compound in soil and its impact on non-target organisms.

    Biochemistry: Studies on the inhibition of 4-hydroxyphenylpyruvate dioxygenase and its effects on carotenoid biosynthesis.

    Toxicology: Research on the acute and chronic toxicity of this compound in various organisms

Comparison with Similar Compounds

Pyrasulfotole is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:

This compound stands out due to its high efficacy in controlling a broad spectrum of weeds and its compatibility with other herbicides for resistance management.

Properties

IUPAC Name

2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRVDACSCJKRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044343
Record name Pyrasulfotole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C), In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C
Record name Pyrasulfotole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.53, Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade)
Record name Pyrasulfotole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/
Record name Pyrasulfotole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site.
Record name Pyrasulfotole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Beige powder

CAS No.

365400-11-9
Record name Pyrasulfotole
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Record name Pyrasulfotole
Source EPA DSSTox
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Record name (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone
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Record name PYRASULFOTOLE
Source FDA Global Substance Registration System (GSRS)
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Record name Pyrasulfotole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

201 °C
Record name Pyrasulfotole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Pyrasulfotole?

A1: this compound is a selective herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plants. [, , , ] This enzyme is crucial for the biosynthesis of carotenoids, which protect chlorophyll from photodegradation. []

Q2: How does the inhibition of HPPD lead to weed control?

A2: By inhibiting HPPD, this compound disrupts carotenoid biosynthesis. [, , , ] Without adequate carotenoid protection, chlorophyll is rapidly degraded by light, leading to bleaching and ultimately plant death. []

Q3: What are the primary weed species controlled by this compound?

A3: this compound has proven effective in controlling a range of broadleaf weeds, including but not limited to:

  • Flixweed []
  • Blue mustard []
  • Bushy wallflower []
  • Field pennycress []
  • Henbit []
  • Wild buckwheat (in combination with dicamba or metsulfuron-methyl) []
  • Canada fleabane []
  • Horseweed []
  • Common chickweed []
  • Palmer amaranth [, , ]
  • Wild radish [, ]
  • Russian thistle [, ]

Q4: What crops have shown tolerance to this compound applications?

A4: this compound is primarily used in cereal crops and has demonstrated good selectivity in:

  • Winter wheat [, , , , , , ]
  • Grain sorghum [, , , ]
  • Durum wheat []
  • Peanut []

Q5: Have any instances of resistance to this compound been reported?

A5: Yes, field resistance to HPPD-inhibiting herbicides, including this compound, has been identified in wild radish (Raphanus raphanistrum). [] This highlights the importance of incorporating diverse weed management strategies to mitigate resistance development.

Q6: What is the recommended application timing for this compound?

A6: The optimal application timing for this compound can vary depending on the target weed and crop. Research suggests the following:

  • Winter Wheat: Both fall and spring applications have been effective, with fall applications sometimes providing better control for certain weeds like Henbit. []
  • Grain Sorghum: Early- to mid-postemergence (EMPOST) and late-postemergence (LPOST) applications have been evaluated, with EMPOST applications generally proving more effective. []

Q7: How does nitrogen rate influence the efficacy of this compound?

A9: Studies have shown that the efficacy of this compound against kochia and Russian thistle can be reduced when applied at a low nitrogen rate compared to a high nitrogen rate. [] This highlights the importance of considering nitrogen management as part of an integrated weed management strategy.

Q8: Are there any potential negative environmental impacts associated with this compound?

A10: While this compound is generally considered safe for use in crop production, understanding its environmental fate and potential for off-target movement is crucial. Research has focused on its dissipation in biobed matrices, which are designed to degrade pesticides and prevent their leaching into groundwater. []

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